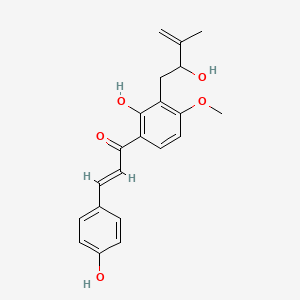

Xanthoangelol D

Description

Bioassay-Guided Fractionation Strategies

Bioassay-guided fractionation is a pivotal strategy used to systematically separate and purify bioactive compounds from a complex mixture, such as a plant extract. mdpi.com This methodology involves a stepwise chromatographic fractionation of the extract, where each resulting fraction is tested for a specific biological activity. The most active fractions are then selected for further separation, a process that is repeated until a pure, active compound is isolated. plos.org This approach is particularly efficient as it prioritizes the isolation of compounds with desired biological activities, thereby streamlining the discovery process.

In the context of isolating Xanthoangelol (B1683599) D and related chalcones from Angelica keiskei, researchers have employed various bioassays to guide the fractionation process. These assays are selected based on the therapeutic potential being investigated. For instance, bioassays for antitumor, antidiabetic, and anti-inflammatory activities have been successfully used. ewellnessmall.comnih.govnih.gov

A specific example of this strategy is the isolation of Xanthoangelol D based on its inhibitory activity against α-glucosidase and dipeptidyl peptidase-IV (DPP-IV), enzymes relevant to type 2 diabetes. nih.gov The process commenced with the yellow sap of A. keiskei, which was extracted with ethanol. This crude extract was then subjected to liquid-liquid extraction to partition it into n-hexane, ethyl acetate (B1210297), and water fractions. nih.gov Each fraction was then tested for its inhibitory effect on the target enzymes.

The ethyl acetate fraction demonstrated the most potent inhibitory activity. nih.gov This finding directed all subsequent purification efforts toward this specific fraction. Through further chromatographic techniques, pure this compound was successfully isolated. The inhibitory activities of the initial extracts, subsequent fractions, and the final pure compound were quantified, typically by determining their IC₅₀ values (the concentration required to inhibit 50% of the enzyme's activity). nih.gov

The table below details the findings from a study that used this bioassay-guided approach to isolate this compound from A. keiskei sap, showcasing the progressive increase in activity as the purification proceeds. nih.gov

| Sample | α-glucosidase IC₅₀ (µM) | DPP-IV IC₅₀ (µM) |

| Yellow Sap Ethanol Extract | 114.71 | 18.25 |

| n-hexane Fraction | - | 129.87 |

| Ethyl Acetate Fraction | 108.99 | 15.65 |

| Water Fraction | 126.96 | 127.14 |

| This compound (Isolated) | 14.45 | 10.49 |

| Acarbose (Reference Drug) | 207.00 | - |

| Sitagliptin (Reference Drug) | - | 0.87 |

| Data sourced from a study on the in vitro inhibitory activity of A. keiskei extracts and isolated compounds. nih.gov The symbol '-' indicates that the data was not tested or reported. |

Another research effort utilized a different bioassay to guide fractionation, focusing on the inhibition of Epstein-Barr virus early antigen (EBV-EA) induction, a screening test for potential antitumor-promoters. The exudate from the stems of Angelica keiskei was partitioned, and the resulting fractions were tested, leading to the isolation of several chalcones and other compounds. ewellnessmall.com Similarly, bioassays evaluating the suppression of nuclear factor-kappa B (NF-κB) activation have guided the isolation of this compound from the plant's roots, identifying it as a potent inhibitor. nih.govjst.go.jp

These examples underscore the utility of bioassay-guided fractionation as a precise and effective methodology for isolating this compound. The choice of the specific bioassay is crucial as it determines the biological context in which the compound's activity is identified and ultimately dictates the direction of the isolation process.

Structure

2D Structure

3D Structure

Properties

CAS No. |

132998-83-5 |

|---|---|

Molecular Formula |

C21H22O5 |

Molecular Weight |

354.4 g/mol |

IUPAC Name |

(E)-1-[2-hydroxy-3-(2-hydroxy-3-methylbut-3-enyl)-4-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C21H22O5/c1-13(2)19(24)12-17-20(26-3)11-9-16(21(17)25)18(23)10-6-14-4-7-15(22)8-5-14/h4-11,19,22,24-25H,1,12H2,2-3H3/b10-6+ |

InChI Key |

YSOKENZJQWPLRA-UXBLZVDNSA-N |

Isomeric SMILES |

CC(=C)C(CC1=C(C=CC(=C1O)C(=O)/C=C/C2=CC=C(C=C2)O)OC)O |

Canonical SMILES |

CC(=C)C(CC1=C(C=CC(=C1O)C(=O)C=CC2=CC=C(C=C2)O)OC)O |

Origin of Product |

United States |

Anticancer and Anti Inflammatory Potential of Xanthoangelol D

Anticancer Research Findings

Scientific investigations have explored the potential of Xanthoangelol (B1683599) D as an anticancer agent. Studies have indicated that chalcones, as a group, can inhibit tumor growth and metastasis through various mechanisms. iiarjournals.org While much of the research has focused on the broader category of chalcones from Angelica keiskei, the unique properties of Xanthoangelol D are beginning to be delineated. nih.gov

Anti-inflammatory Research Findings

This compound has demonstrated notable anti-inflammatory effects in preclinical studies. ontosight.ai Research has shown that it can suppress the production of inflammatory mediators. jst.go.jpresearchgate.net For instance, this compound has been found to inhibit the production of endothelin-1 (B181129), a potent vasoconstrictor peptide involved in vascular diseases. jst.go.jpnih.gov It also shows potential in mitigating inflammatory responses under certain conditions. nih.gov

Synthetic Chemistry of Xanthoangelol D

Total Synthesis Routes and Contributions

The total synthesis of Xanthoangelol (B1683599) D has been accomplished through distinct strategies, most notably employing Schenck ene reactions and photooxygenation-based pathways. These approaches have been pivotal in providing access to the natural product for further biological evaluation and have laid the groundwork for the synthesis of related chalcones.

A notable total synthesis of Xanthoangelol D utilizing a Schenck ene reaction was reported by Li et al. in 2019. nih.gov This approach hinges on the photooxidation of a prenylated chalcone (B49325) precursor to introduce the desired hydroxyl group. The key transformation involves the use of a photosensitizer to generate singlet oxygen, which then reacts with the alkene of the prenyl group.

The reaction is carried out using tetraphenylporphyrin (B126558) (TPP) as the photosensitizer, followed by a reduction step with triphenylphosphine (B44618) to yield this compound. nih.gov This method provides an important route for the construction of the 2-hydroxy-3-methyl-3-butenyl moiety in chalcone derivatives. nih.gov

Table 1: Key Features of the Schenck Ene Reaction Approach for this compound Synthesis

| Feature | Description | Reference |

| Key Reaction | Schenck ene reaction | nih.gov |

| Photosensitizer | Tetraphenylporphyrin (TPP) | nih.gov |

| Reducing Agent | Triphenylphosphine | nih.gov |

| Key Intermediate | Prenylated chalcone | nih.gov |

In 2020, Sugamoto and colleagues reported an alternative synthesis of this compound, also centered on a photooxygenation reaction. nih.gov This pathway employs a different photosensitizer and reducing agent, showcasing the versatility of this general strategy.

In this synthesis, the prenylated chalcone intermediate is subjected to photooxygenation in the presence of methylene (B1212753) blue in acetonitrile. nih.gov The subsequent reduction of the resulting hydroperoxide is achieved with trimethylphosphite, affording this compound in a 56% yield. nih.gov This method further underscores the utility of photooxygenation for installing the HMB (2-hydroxy-3-methyl-3-butenyl) group in chalcone derivatives. nih.gov

Table 2: Comparison of Photooxygenation-Based Syntheses of this compound

| Parameter | Li et al. (2019) | Sugamoto et al. (2020) |

| Photosensitizer | Tetraphenylporphyrin (TPP) | Methylene blue |

| Reducing Agent | Triphenylphosphine | Trimethylphosphite |

| Solvent | Not specified in abstract | Acetonitrile |

| Yield | Not specified in abstract | 56% |

| Reference | nih.gov | nih.gov |

The central precursor for the total synthesis of this compound is a specifically substituted prenylated chalcone. nih.gov The synthesis of this key intermediate has been established through a multi-step sequence.

The construction of this intermediate is achieved through a Claisen-Schmidt condensation, followed by a nih.govnih.gov-sigmatropic rearrangement and a subsequent deprotection step. nih.gov This sequence efficiently assembles the core chalcone structure with the necessary prenyl group, poised for the final photooxidation step. nih.gov The Claisen-Schmidt condensation is a widely utilized and reliable method for the formation of the chalcone backbone.

Semisynthesis and Derivatization Routes

While total synthesis provides de novo access to this compound, the modification of the natural product or its immediate precursors through semisynthesis and derivatization is a common strategy for developing analogs with potentially improved properties. However, based on the available literature, specific examples of semisynthesis starting from this compound or its direct derivatization to create a library of analogs have not been extensively reported.

Research has been conducted on the derivatization of the broader xanthoangelol scaffold to explore structure-activity relationships, particularly for antimicrobial applications. For instance, novel amphiphilic compounds have been designed and synthesized by mimicking the structure of antimicrobial peptides, using a xanthoangelol-derived core. These efforts, however, typically involve the synthesis of derivatives from earlier-stage intermediates rather than the chemical modification of this compound itself.

Mechanistic Elucidation of Xanthoangelol D S Biological Activities: in Vitro Studies

Anti-inflammatory Molecular Mechanisms

Xanthoangelol (B1683599) D exerts its anti-inflammatory effects through the intricate regulation of several signaling cascades and the inhibition of pro-inflammatory molecules.

A significant aspect of Xanthoangelol D's anti-inflammatory action is its ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway. researchgate.netnih.gov NF-κB is a crucial transcription factor that governs the expression of numerous genes involved in inflammation and immune responses. nih.govmdpi.com In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitory protein, IκBα. mdpi.comceu.es Upon stimulation by pro-inflammatory signals like tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. mdpi.comceu.esmdpi.com This process allows NF-κB to translocate to the nucleus and initiate the transcription of target genes. ceu.esmdpi.com

In vitro studies using porcine aortic endothelial cells (PAECs) have shown that this compound effectively suppresses both basal and TNF-α-induced NF-κB activation. researchgate.netnih.govjst.go.jp A key finding is that this compound selectively inhibits the phosphorylation of IκBα. researchgate.netnih.govjst.go.jp By preventing this initial phosphorylation step, it consequently halts the subsequent degradation of IκBα, thereby keeping NF-κB sequestered in the cytoplasm and preventing its nuclear translocation and activation. researchgate.netnih.govjst.go.jp It is noteworthy that this compound does not affect the degradation of already phosphorylated IκBα. researchgate.netnih.govjst.go.jp

Further investigation into the NF-κB pathway reveals that this compound can suppress the phosphorylation of the p65 subunit of NF-κB. researchgate.net The p65 subunit is a critical component of the most common NF-κB heterodimer and its phosphorylation is important for its transcriptional activity. mdpi.com Additionally, this compound has been reported to inhibit the phosphorylation of c-Jun N-terminal kinase (JNK). researchgate.net The JNK pathway is a component of the mitogen-activated protein kinase (MAPK) signaling cascade, which can also contribute to the activation of NF-κB and the expression of inflammatory genes. mdpi.com

This compound has been shown to significantly regulate the production of Endothelin-1 (B181129) (ET-1), a potent vasoconstrictor peptide implicated in various vascular diseases. researchgate.netnih.gov The expression of the ET-1 gene is known to be regulated by NF-κB. nih.govphysiology.org In cultured porcine aortic endothelial cells, this compound markedly attenuated both basal and TNF-α-induced expression of prepro ET-1 mRNA. researchgate.netnih.govjst.go.jp This inhibitory effect on ET-1 production is a direct consequence of its suppression of the NF-κB signaling pathway. researchgate.netnih.gov

The anti-inflammatory properties of this compound also extend to the inhibition of key pro-inflammatory enzymes.

Research has indicated that chalcones, the class of compounds to which this compound belongs, can suppress the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). researchgate.netsci-hub.se Both COX-2 and iNOS are enzymes that are induced during inflammation and are responsible for the production of pro-inflammatory mediators like prostaglandins (B1171923) and nitric oxide, respectively. mdpi.com While direct studies on this compound's effect on COX-2 and iNOS are part of a broader investigation into chalcones, the general findings suggest a likely mechanism of action. researchgate.netsci-hub.se For instance, other chalcones have been shown to inhibit lipopolysaccharide (LPS)-induced gene and protein expression of both iNOS and COX-2 in macrophage cell lines. researchgate.net

Table 1: Summary of In Vitro Effects of this compound

| Biological Target | Cell Type | Inducer | Observed Effect | Reference |

|---|---|---|---|---|

| NF-κB Activation | Porcine Aortic Endothelial Cells (PAECs) | Basal / TNF-α | Markedly suppressed | researchgate.netnih.govjst.go.jp |

| IκBα Phosphorylation | Porcine Aortic Endothelial Cells (PAECs) | TNF-α | Selectively suppressed | researchgate.netnih.govjst.go.jp |

| p65 Phosphorylation | Not specified | Not specified | Suppressed | researchgate.net |

| JNK Phosphorylation | Not specified | Not specified | Suppressed | researchgate.net |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4-hydroxyderricin |

| Butein |

| Cardamonin |

| Chalcone (B49325) |

| Cyclooxygenase-2 (COX-2) |

| Endothelin-1 (ET-1) |

| Flavokawain A |

| Flavokawain B |

| Flavokawain C |

| Inducible Nitric Oxide Synthase (iNOS) |

| Isoliquiritigenin |

| Licochalcone A |

| Licochalcone B |

| Licochalcone C |

| Licochalcone D |

| Licochalcone H |

| Panduratin A |

| Phloretin |

| Prostaglandin (B15479496) E2 (PGE2) |

| Xanthoangelol |

| Xanthoangelol B |

| Xanthoangelol E |

| Xanthoangelol F |

Pro-inflammatory Mediator and Enzyme Inhibition

Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Synthesis

This compound has demonstrated the ability to modulate key inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2). Chalcones, as a class of compounds, are recognized for their anti-inflammatory effects, which are often attributed to the suppression of NO and PGE2 synthesis. nih.gov This is achieved through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression and enzymatic activity. nih.gov While direct studies on this compound's effect on PGE2 are limited, related chalcones have shown potent inhibitory effects on PGE2 production. researchgate.net The anti-inflammatory actions of some chalcones are linked to their ability to decrease PGE2-dependent COX-2 expression and reduce NO levels by lowering iNOS protein. nih.gov For instance, certain chalcone derivatives have been shown to potently suppress both NO and PGE2 production in macrophage cell lines. researchgate.net

Inflammasome Pathway Interventions (e.g., NLRP3, ASC Oligomerization)

Recent research has shed light on the interaction of chalcone derivatives with the NLRP3 inflammasome, a key component of the innate immune system. nih.gov The activation of the NLRP3 inflammasome involves the oligomerization of the adaptor protein ASC (apoptosis-associated speck-like protein with a caspase recruitment domain), which then recruits pro-caspase-1, leading to its activation and the subsequent maturation of pro-inflammatory cytokines. biorxiv.orgthno.org

Studies have shown that certain chalcone derivatives can block the formation of the NLRP3 inflammasome by specifically suppressing the oligomerization of ASC. nih.gov This inhibitory action attenuates the activation of caspase-1 and the release of interleukin-1β (IL-1β). nih.gov While research directly implicating this compound in NLRP3 inflammasome inhibition is still emerging, a compound with a very similar structure to this compound was found to potently inhibit IL-1β secretion by blocking ASC oligomerization. nih.gov This suggests a potential mechanism by which this compound may exert its anti-inflammatory effects. The process of NLRP3 inflammasome activation is a two-step process, requiring both a priming signal to upregulate NLRP3 and pro-IL-1β expression, and a second signal to trigger inflammasome assembly. nih.gov The intervention at the level of ASC oligomerization represents a critical control point. nih.govresearchgate.net

Cell Line-Specific Anti-inflammatory Responses (e.g., Porcine Aortic Endothelial Cells, Human Umbilical Vein Endothelial Cells, Macrophages)

This compound has been shown to elicit anti-inflammatory responses in various cell lines, highlighting its potential to counteract inflammatory processes in different tissues.

Porcine Aortic Endothelial Cells (PAECs): In cultured PAECs, this compound markedly suppressed both basal and tumor necrosis factor-alpha (TNF-α)-induced activation of nuclear factor-kappa B (NF-κB). jst.go.jpnih.gov This is significant as NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. nih.gov The suppressive effect of this compound was found to be selective, as other related compounds like xanthoangelol, xanthoangelol E, and F did not show the same level of activity. jst.go.jpnih.gov The mechanism involves the suppression of IκBα phosphorylation, a key step in the activation of NF-κB. jst.go.jpnih.gov Furthermore, this compound also attenuated the expression of endothelin-1, a potent vasoconstrictor peptide, in these cells. jst.go.jpnih.gov

Human Umbilical Vein Endothelial Cells (HUVECs): this compound, along with Xanthoangelol B, has been found to significantly inhibit TNF-α-induced production of plasminogen activator inhibitor-1 (PAI-1) in HUVECs. researchgate.netnih.gov PAI-1 is an important regulator of fibrinolysis, and its elevation is associated with an increased risk of thrombosis under inflammatory conditions. nih.gov Extracts of Angelica keiskei, rich in chalcones like this compound, have also been shown to protect HUVECs from TNF-α-induced oxidative stress and vascular inflammation by decreasing the phosphorylation of IκBα and NF-κB. ekosfop.or.kr

Macrophages: In RAW 264.7 macrophages, xanthoangelol, a related compound, has been shown to suppress pro-inflammatory factors like NO, TNF-α, and MCP-1. medchemexpress.com While direct studies on this compound in this cell line are limited, the anti-inflammatory activity of Angelica keiskei extracts in macrophages has been linked to the downregulation of NF-κB-dependent gene products. researchgate.net Research on other chalcones in RAW 264.7 macrophages has demonstrated the inhibition of lipopolysaccharide (LPS)-induced inflammatory responses. researchgate.net

Antioxidant Molecular Mechanisms

Nrf2-Antioxidant Response Element (ARE) Signaling Activation

A pivotal mechanism underlying the antioxidant effects of this compound involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway. researchgate.net This pathway is a primary cellular defense mechanism against oxidative stress. nih.govcapes.gov.br Under normal conditions, Nrf2 is kept at low levels by being bound to Keap1, which facilitates its degradation. mdpi.com However, in the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE in the promoter region of various antioxidant genes, thereby activating their transcription. mdpi.com Xanthoangelol has been shown to possess antioxidant activity by increasing Nrf2/ARE signaling. researchgate.net The activation of this pathway enhances the cellular antioxidant capacity by upregulating a suite of protective enzymes. nih.gov

Reactive Oxygen Species (ROS) Scavenging and Production Inhibition

Reactive oxygen species (ROS) are highly reactive molecules that can damage cellular components like DNA, lipids, and proteins, contributing to various pathological conditions. frontiersin.org this compound and related chalcones have been shown to play a role in mitigating oxidative stress by both scavenging existing ROS and inhibiting their production. mdpi.com The ability of chalcones to reduce ROS generation is considered a crucial aspect of their protective effects. frontiersin.org For instance, xanthoangelol has been noted for its ability to reduce inflammation and oxidative stress by halting the generation of NO, a reactive nitrogen species, in inflammatory conditions. mdpi.com Furthermore, certain chalcones have demonstrated the ability to decrease ROS production in various cell lines, thereby protecting cells from oxidative damage. frontiersin.orgmdpi.com

Enhanced Antioxidant Enzyme Expression (e.g., GSH, GST, SOD, Catalase)

The activation of the Nrf2-ARE pathway by compounds like this compound leads to the enhanced expression of a battery of antioxidant enzymes. These enzymes are crucial for neutralizing ROS and maintaining cellular redox homeostasis. droracle.aimdpi.com Key antioxidant enzymes that are often upregulated include:

Glutathione (GSH) and Glutathione S-transferase (GST): GSH is a major intracellular antioxidant, and GSTs are a family of enzymes that catalyze the conjugation of GSH to various electrophilic compounds, facilitating their detoxification. mdpi.com Xanthoangelol has been shown to improve the levels of antioxidant enzymes such as GSH and GST. researchgate.net

Superoxide (B77818) Dismutase (SOD): SODs are a critical first line of defense against oxidative stress, catalyzing the dismutation of the superoxide radical into molecular oxygen and hydrogen peroxide. droracle.aimdpi.com Xanthoangelol treatment has been associated with an increase in SOD levels. researchgate.net

Catalase (CAT): Catalase is responsible for the decomposition of hydrogen peroxide into water and oxygen, thus preventing the formation of more harmful ROS. droracle.aimdpi.com Studies have indicated that xanthoangelol can enhance catalase levels. researchgate.net

The collective upregulation of these antioxidant enzymes provides a robust defense against oxidative damage.

Anticancer and Antimetastatic Molecular Mechanisms of this compound

This compound, a chalcone compound primarily isolated from the plant Angelica keiskei, has demonstrated notable anticancer and antimetastatic properties in various laboratory studies. These investigations have begun to unravel the complex molecular mechanisms through which this compound exerts its effects on cancer cells. The following sections detail the key findings from in vitro research, focusing on its ability to induce programmed cell death, halt the cell cycle, inhibit DNA replication, and modulate the formation of new blood vessels.

Programmed Cell Death (Apoptosis) Induction in Cancer Cells

This compound has been shown to induce apoptosis, a form of programmed cell death, in several types of cancer cells, including neuroblastoma and leukemia. medchemexpress.comresearchgate.net This process is a critical mechanism for eliminating cancerous cells without inducing an inflammatory response. Studies on human neuroblastoma IMR-32 cells and Jurkat leukemia cells have demonstrated that this compound can reduce cell viability in a concentration-dependent manner. medchemexpress.comresearchgate.netnih.gov For instance, incubating Jurkat cells with this compound at concentrations between 1 and 10 μM for four hours leads to a dose-dependent increase in early apoptosis. medchemexpress.com

Further investigations into the apoptotic mechanism in IMR-32 neuroblastoma cells revealed that this compound triggers oxidative stress by generating reactive oxygen species (ROS). capes.gov.br This increase in ROS leads to the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9, an initiator caspase in the apoptotic cascade. capes.gov.br Interestingly, the cytotoxic effects of this compound were observed in both drug-sensitive neuroblastoma cell lines (IMR-32 and SK-N-SH) and drug-resistant lines (LA-N-1 and NB-39). capes.gov.br

A key event in the execution phase of apoptosis is the activation of effector caspases, such as caspase-3. nih.gov this compound has been consistently shown to activate caspase-3 in both neuroblastoma and leukemia cell lines. medchemexpress.comresearchgate.netnih.gov Western blot analyses have revealed that treatment with this compound leads to a significant reduction in the precursor form of caspase-3 (procaspase-3) and a corresponding increase in the level of its active, cleaved form. researchgate.net This activation of caspase-3 is a central step that leads to the cleavage of various cellular proteins, ultimately resulting in the dismantling of the cell. nih.gov The activation of caspase-3 by this compound appears to be a common mechanism in its pro-apoptotic activity across different cancer cell types. nih.gov

The B-cell lymphoma 2 (Bcl-2) family of proteins are crucial regulators of the mitochondrial or intrinsic pathway of apoptosis. nih.govmdpi.com This family includes both anti-apoptotic members (like Bcl-2 and Bcl-xL) and pro-apoptotic members (like Bax and Bak). nih.govoncotarget.com The balance between these opposing factions often determines a cell's fate. In the context of this compound's activity, studies have yielded specific insights. One study involving neuroblastoma and leukemia cells indicated that while this compound induced apoptosis through caspase-3 activation, the levels of Bax and Bcl-2 proteins were not affected. researchgate.net This suggests that in these specific cell lines, this compound may induce apoptosis through a mechanism that is independent of the Bax/Bcl-2 signal transduction pathway. researchgate.net However, another study on neuroblastoma cells showed that this compound treatment led to the release of cytochrome c, a process typically regulated by Bcl-2 family proteins. capes.gov.br This suggests a more complex interaction that may be cell-type specific. It is worth noting that other chalcones have been shown to alter the Bcl-2/Bax ratio in favor of apoptosis, highlighting a common mechanism for this class of compounds. nih.gov

Cell Cycle Progression Arrest

In addition to inducing apoptosis, this compound can also halt the proliferation of cancer cells by arresting the cell cycle. The cell cycle is a series of events that leads to cell division and replication. Disrupting this process is a key strategy in cancer therapy. In vitro studies have shown that this compound can induce cell cycle arrest, particularly in the G0/G1 phase. escholarship.orgsci-hub.se For example, in melanoma cells, treatment with this compound led to a significant G0/G1 cell cycle arrest. escholarship.org This arrest was associated with a dose-dependent decrease in the expression of cyclin D1, a key regulatory protein of the G1 phase. escholarship.org Similarly, in hepatocellular carcinoma cells, this compound was found to strongly increase the percentage of cells in the G0/G1 stage. sci-hub.se This indicates that this compound can effectively inhibit the progression of cancer cells from the resting/preparatory phase into the DNA synthesis phase, thereby preventing their proliferation. escholarship.orgmedsci.org

Inhibition of Deoxyribonucleic Acid (DNA) Synthesis

This compound has been found to directly interfere with the replication of cancer cells by inhibiting DNA synthesis. nih.govchemfaces.com In studies using Lewis lung carcinoma (LLC) cells, this compound inhibited DNA synthesis at concentrations of 10 and 100 μM. nih.govchemfaces.comiiarjournals.org This inhibitory effect on DNA synthesis is a crucial aspect of its antitumor activity, as it directly prevents the duplication of the genetic material necessary for cell division. chemfaces.com Notably, at these concentrations, this compound did not have a similar inhibitory effect on the DNA synthesis of normal human umbilical vein endothelial cells (HUVECs), suggesting a degree of selectivity for cancer cells. chemfaces.comiiarjournals.org

Angiogenesis Modulation and Neovascularization Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with necessary nutrients and oxygen. This compound has demonstrated significant anti-angiogenic properties in vitro. chemfaces.comnih.gov It has been shown to inhibit the formation of capillary-like tube structures by HUVECs on Matrigel at concentrations ranging from 1 to 100 μM. chemfaces.comiiarjournals.orgnih.govresearchgate.net This inhibition of tube formation is a key indicator of anti-angiogenic potential.

The molecular mechanism underlying this effect appears to be related to the vascular endothelial growth factor (VEGF) signaling pathway. nih.gov VEGF is a potent stimulator of angiogenesis, and its binding to its receptor on endothelial cells is a critical initiating step. Studies have revealed that this compound can inhibit the binding of VEGF to HUVECs at concentrations of 1-100 μM. chemfaces.comiiarjournals.orgresearchgate.net By blocking this interaction, this compound effectively disrupts a key signaling pathway required for tumor-induced neovascularization. nih.govchemfaces.com

Research Findings on this compound

| Biological Activity | Cell Line(s) | Key Findings | Concentration/Dose |

| Apoptosis Induction | Jurkat (Leukemia), IMR-32 (Neuroblastoma) | Induces concentration-dependent apoptosis; activates caspase-3. medchemexpress.comresearchgate.netnih.gov | 1-100 µM medchemexpress.com |

| Cell Cycle Arrest | Melanoma, Hepatocellular Carcinoma | Induces G0/G1 phase arrest; decreases cyclin D1 expression. escholarship.orgsci-hub.se | 15 µM escholarship.org |

| DNA Synthesis Inhibition | Lewis Lung Carcinoma (LLC) | Inhibits DNA synthesis in cancer cells but not normal endothelial cells. nih.govchemfaces.comiiarjournals.org | 10 and 100 µM nih.govchemfaces.com |

| Angiogenesis Inhibition | Human Umbilical Vein Endothelial Cells (HUVEC) | Inhibits capillary-like tube formation; inhibits VEGF binding to HUVECs. chemfaces.comiiarjournals.orgnih.govresearchgate.net | 1-100 µM chemfaces.comnih.gov |

Direct Kinase Target Engagement

The direct interaction of this compound with specific protein kinases is an area of ongoing investigation. Studies have provided detailed insights into the kinase inhibitory profiles of other chalcones from Angelica keiskei, notably Xanthoangelol.

There is currently no specific data from in vitro kinase assays on the direct inhibitory effect of this compound on the BRAFV600E mutant kinase. The closely related compound, Xanthoangelol (XAG), has been identified as a potent inhibitor of BRAFV600E. nih.govresearchgate.net In kinase activity assays, Xanthoangelol demonstrated a dose-dependent reduction of BRAFV600E activity. nih.gov

Specific studies elucidating the direct inhibitory activity of this compound against Phosphoinositide 3-Kinase (PI3-K) have not been reported. Research has shown that Xanthoangelol (XAG) is an effective inhibitor of PI3-K. nih.govresearchgate.net In an in vitro kinase assay, Xanthoangelol was found to significantly suppress PI3-K activity. nih.gov This inhibition targets a crucial signaling network involved in cell growth and survival. nih.govnih.gov

The scientific literature currently lacks studies that evaluate the direct inhibitory effect of this compound on Aurora A and Aurora B kinases. These serine/threonine kinases are key regulators of mitosis, and their inhibition is a target for cancer therapy. encyclopedia.pubhaematologica.org While other natural chalcones have been screened for such activity, specific data for this compound is not available. researchgate.net

Autophagy Induction via AMPK/mTOR Signaling Pathway

The role of this compound in modulating autophagy through the AMP-activated protein kinase (AMPK) / mammalian target of rapamycin (B549165) (mTOR) signaling pathway is not yet defined in published research. Studies on its parent compound, Xanthoangelol (XAG), have shown that it can induce autophagy in hepatocellular carcinoma cells. nih.gov The mechanism for XAG involves the activation of the AMPK/mTOR pathway, evidenced by an increase in the phosphorylation of AMPK and a decrease in the phosphorylation of mTOR. nih.gov This finding suggests that autophagy induction is a key mechanism for the anti-metastatic effects of Xanthoangelol. nih.gov

Colony Formation Inhibition in Cancer Cell Lines

Xanthoangelol has demonstrated a significant capacity to inhibit the anchorage-independent growth of cancer cells, a key characteristic of malignancy. In vitro studies using soft agar (B569324) assays have shown that xanthoangelol effectively suppresses the formation of colonies in human melanoma cell lines SK-MEL-28 and SK-MEL-5 in a dose-dependent manner. escholarship.org This inhibitory action on cell growth is linked to its ability to target and suppress critical signaling pathways involved in cell proliferation and survival.

Specifically, research indicates that xanthoangelol strongly suppresses the kinase activity of BRAFV600E, a common mutation driving melanoma, and PI3-K (p110/85). escholarship.org The inhibition of these pathways leads to the decreased phosphorylation of downstream effectors such as MEK1/2 and ERK1/2, ultimately hindering melanoma cell growth. escholarship.org For instance, at a concentration of 20 µM, xanthoangelol reduced BRAFV600E kinase activity by approximately 81.4 ± 6.4%. escholarship.org This suggests that Xanthoangelol's anti-cancer potential is mediated, at least in part, by disrupting essential signaling cascades that cancer cells rely on for their proliferation and survival.

Antidiabetic and Metabolic Regulatory Mechanisms

This compound also exhibits significant potential in the regulation of metabolic processes, particularly those related to diabetes. Its mechanisms of action include the inhibition of key carbohydrate-metabolizing enzymes and the modulation of glucose transport and adipocyte functions.

Xanthoangelol is a potent inhibitor of α-glucosidase, an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into absorbable monosaccharides. nih.govwikipedia.org By suppressing this enzyme, xanthoangelol can delay carbohydrate digestion and reduce the rate of glucose absorption, thereby mitigating postprandial hyperglycemia. nih.govwikipedia.org

In vitro assays have determined the half-maximal inhibitory concentration (IC₅₀) of xanthoangelol against α-glucosidase to be 14.45 μM. nih.govnih.gov This indicates a significantly higher potency compared to acarbose, a commercially available α-glucosidase inhibitor, which has an IC₅₀ of 207 μM. nih.govnih.gov Molecular docking studies suggest that xanthoangelol binds to essential amino acid residues in the N-terminal loop of α-glucosidase, including forming a hydrogen bond with Ala234 and a salt-bridge with Asp232, which is a binding mode similar to that of acarbose. nih.govnih.govresearchgate.net

Dipeptidyl peptidase-IV (DPP-IV) is an enzyme that rapidly inactivates incretin (B1656795) hormones like GLP-1 and GIP, which are responsible for stimulating insulin (B600854) secretion. nih.gov Inhibition of DPP-IV prolongs the action of these hormones, leading to enhanced insulin production and suppressed glucagon (B607659) release, which helps to lower blood glucose levels. nih.gov

Xanthoangelol has been identified as an effective inhibitor of DPP-IV. nih.govnih.gov In vitro studies have measured its IC₅₀ value for DPP-IV inhibition at 10.49 μM. nih.govnih.gov While the standard DPP-IV inhibitor drug, sitagliptin, is more potent (IC₅₀ = 0.87 μM), xanthoangelol's activity is still considered strong. nih.govnih.gov In silico analysis shows that xanthoangelol interacts with key residues in the DPP-IV active site, forming hydrogen bonds with Glu205 and Glu206 and a π-π interaction with Phe357, mimicking the binding of sitagliptin. nih.govnih.govresearchgate.net

Table 1: In Vitro Enzyme Inhibition by Xanthoangelol

| Enzyme | Xanthoangelol IC₅₀ (μM) | Reference Drug | Reference Drug IC₅₀ (μM) | Reference |

|---|---|---|---|---|

| α-Glucosidase | 14.45 | Acarbose | 207 | nih.gov, nih.gov |

| Dipeptidyl Peptidase-IV (DPP-IV) | 10.49 | Sitagliptin | 0.87 | nih.gov, nih.gov |

Glucose uptake into skeletal muscle is a critical process for maintaining glucose homeostasis and is primarily mediated by the glucose transporter 4 (GLUT4). nih.gov Xanthoangelol has been shown to stimulate glucose uptake in muscle cells by promoting the translocation of GLUT4 from intracellular vesicles to the plasma membrane. nih.govresearchgate.net

Studies using rat L6 muscle cells found that xanthoangelol significantly increased the uptake of 2-deoxyglucose (a glucose analog). nih.gov This effect was associated with an increased level of GLUT4 detected in the plasma membrane of the cells. nih.govresearchgate.net Interestingly, this action appears to occur through a novel mechanism, as research indicates that xanthoangelol does not activate the typical signaling proteins that regulate GLUT4 translocation, such as protein kinase C ζ/λ, Akt, or AMP-activated protein kinase (AMPK). nih.govplos.org This suggests that xanthoangelol may utilize an alternative pathway to enhance glucose uptake in skeletal muscle. plos.org

The regulation of adipocyte differentiation is a key aspect of metabolic health. Research on the effects of xanthoangelol on this process has yielded specific insights. Contrary to promoting differentiation, studies have demonstrated that xanthoangelol, alongside the related chalcone 4-hydroxyderricin, actually suppresses the differentiation of 3T3-L1 preadipocytes into mature adipocytes. nih.gov

This inhibitory effect was observed through the suppression of intracellular lipid accumulation at a concentration of 5 μM. nih.gov Mechanistically, xanthoangelol was found to down-regulate the expression of critical adipocyte-specific transcription factors, including CCAAT/enhancer-binding protein-α (C/EBP-α), C/EBP-β, and peroxisome proliferator-activated receptor gamma (PPAR-γ). nih.gov The suppression of these master regulators of adipogenesis is achieved through the activation of the AMP-activated protein kinase (AMPK) and mitogen-activated protein kinase (MAPK) pathways. nih.gov Therefore, current in vitro evidence points to xanthoangelol as an inhibitor, rather than a promoter, of adipocyte differentiation. nih.gov

Antimicrobial Action Mechanisms

Activity Spectrum against Gram-Positive Pathogens (e.g., Staphylococcus aureus, Micrococcus luteus)

This compound, a chalcone compound, has demonstrated notable antibacterial effects, particularly against Gram-positive bacteria. nih.gov Research indicates its activity against pathogenic strains such as methicillin-resistant Staphylococcus aureus (MRSA), Enterococcus faecium, and Enterococcus faecalis at low micromolar concentrations. nih.govnih.gov The antibacterial potency of xanthoangelol and related chalcones is often quantified by their minimum inhibitory concentration (MIC), which represents the lowest concentration of the compound that prevents visible growth of a bacterium.

Studies have reported varying MIC values for different chalcones against S. aureus. For instance, licochalcone A has shown MIC values ranging from 1.56 to 16 µg/mL against various S. aureus strains, including MRSA. nih.govfrontiersin.org Another related natural chalcone, isobavachalcone, exhibited an even more potent activity against S. aureus with an MIC of 0.3 µg/mL. nih.gov While specific MIC values for this compound against Micrococcus luteus are not extensively detailed in the provided results, the general activity of chalcones against Gram-positive bacteria is well-established. mdpi.com The structural characteristics of these compounds, particularly the presence of a geranyl group in xanthoangelol, are believed to contribute to their antibacterial efficacy. nih.govresearchgate.net

**Table 1: Minimum Inhibitory Concentrations (MIC) of Selected Chalcones against *Staphylococcus aureus***

| Compound | Staphylococcus aureus Strain | MIC (µg/mL) | Citation |

|---|---|---|---|

| Licochalcone A | General | 1.56 - 6.25 | nih.gov |

| Licochalcone A | MRSA | 3 - 16 | nih.govfrontiersin.org |

| Isobavachalcone | General | 0.3 | nih.gov |

| Xanthoangelol | MRSA | 3.125 - 12.5 µM | nih.gov |

Bacterial Cell Membrane Disruption

The primary mechanism underlying the antibacterial activity of this compound against Gram-positive bacteria is the disruption of the bacterial cell membrane. nih.govnih.govresearchgate.net This mode of action is similar to that of antimicrobial peptides (AMPs), which are components of the innate immune system. nih.govresearchgate.net The structure of xanthoangelol, featuring a hydrophobic geranyl chain, facilitates its insertion into the hydrophobic core of the lipid bilayer of the bacterial cell membrane. nih.govresearchgate.net

This insertion leads to the formation of pores and a loss of membrane integrity. nih.gov The compromised membrane becomes permeable, resulting in the leakage of essential intracellular components and a rapid collapse of the membrane potential. nih.govresearchgate.net The dissipation of the membrane potential is a critical event that disrupts key cellular processes, ultimately leading to bacterial cell death. nih.govresearchgate.net Proteomic profiling of bacteria treated with xanthoangelol has revealed cellular signatures indicative of cell wall and/or membrane damage. nih.gov This membrane-targeting mechanism is considered advantageous as it is less likely to induce bacterial resistance compared to antibiotics that target specific intracellular enzymes. nih.gov

Neuroprotective Molecular Mechanisms

Attenuation of Neuroinflammation (e.g., IL-1β, TNF-α)

This compound has been shown to exert neuroprotective effects by mitigating neuroinflammation. researchgate.netnih.gov In vitro studies have demonstrated its ability to suppress the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in microglial cells. researchgate.netbioactivetech.pl Microglia are the primary immune cells of the central nervous system, and their activation is a hallmark of neuroinflammatory conditions. bioactivetech.pl

The anti-inflammatory action of xanthoangelol is linked to its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. researchgate.netnih.gov NF-κB is a key transcription factor that regulates the expression of numerous genes involved in the inflammatory response. nih.gov By suppressing the NF-κB pathway, this compound can effectively reduce the expression and release of inflammatory mediators like IL-1β and TNF-α, thereby attenuating the inflammatory cascade that contributes to neuronal damage. researchgate.netnih.govresearchgate.net

Mitigation of Neurodegeneration Markers

This compound has shown potential in mitigating key markers associated with neurodegeneration, particularly those relevant to Alzheimer's disease. researchgate.netnih.gov One of the pathological hallmarks of Alzheimer's is the accumulation of amyloid-beta (Aβ) peptides into plaques in the brain. wikipedia.org Studies have indicated that xanthoangelol can significantly reduce the levels of amyloid plaques. researchgate.netnih.gov

The neuroprotective effects of this compound are also associated with the modulation of apoptotic pathways. researchgate.netnih.gov Apoptosis, or programmed cell death, is a crucial process in the loss of neurons observed in neurodegenerative diseases. Xanthoangelol has been found to attenuate the apoptotic pathway, contributing to neuronal survival. researchgate.netnih.gov Furthermore, some related antioxidant compounds have been shown to preserve the activity of neprilysin, a major Aβ-degrading enzyme, which can be inactivated by oxidative stress. nih.gov By protecting such enzymes, these compounds can help reduce the accumulation of neurotoxic Aβ. nih.gov

Table 2: Effects of Xanthoangelol on Neurodegeneration Markers

| Marker | Effect of Xanthoangelol | Mechanism | Citation |

|---|---|---|---|

| Amyloid-β Plaques | Reduction | Not fully elucidated, potentially through anti-inflammatory and antioxidant pathways. | researchgate.netnih.gov |

| Apoptotic Pathway | Attenuation | Modulation of apoptotic proteins. | researchgate.netnih.gov |

Transient Receptor Potential Vanilloid 1 (TRPV-1) Expression Modulation

This compound has been found to modulate the expression of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. researchgate.net TRPV1 is a non-selective cation channel that plays a role in various physiological processes, including synaptic plasticity and memory. researchgate.netmdpi.com It is also involved in sensing a variety of stimuli, including heat and chemical agonists. mdpi.comnih.gov

Research has shown that xanthoangelol can decrease the expression of TRPV1. researchgate.net The modulation of TRPV1 is significant as this channel is implicated in neuroinflammatory and pain pathways. mdpi.comsciensage.info While activation of TRPV1 can have both pro- and anti-inflammatory effects depending on the context, its downregulation by xanthoangelol in certain pathological conditions may contribute to the compound's neuroprotective effects by reducing neuroinflammation and potentially excitotoxicity. researchgate.netfrontiersin.org The precise mechanisms by which this compound modulates TRPV1 expression and the full implications of this modulation for neuroprotection are areas of ongoing investigation.

Enzyme Inhibition Profiles Beyond Direct Pathway Modulation

This compound has been the subject of various in vitro studies to determine its inhibitory effects on several enzymes that are not directly involved in its primary signaling pathway interactions. These investigations have revealed a broader spectrum of biological activity, highlighting its potential to interact with multiple enzymatic systems. The following sections detail the research findings concerning its inhibition of Protein Tyrosine Phosphatase 1B (PTP1B), Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) proteases, Monoamine Oxidases (MAO), and Dopamine (B1211576) Beta-Hydroxylase (DBH).

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is recognized as a negative regulator in both the insulin and leptin signaling pathways. ijpsm.comresearchgate.net Its overexpression is linked to insulin resistance, making it a therapeutic target for type 2 diabetes. ijpsm.comnih.gov Research has explored the potential of various natural compounds, including chalcones, as PTP1B inhibitors.

In a study evaluating a series of chalcones, this compound was identified as having a significant inhibitory effect on PTP1B. ijpsm.com The in vitro assay demonstrated that this compound inhibits PTP1B with a half-maximal inhibitory concentration (IC50) of 3.97 μg/ml. ijpsm.com This finding positions this compound among a group of naturally derived chalcones that show promise in modulating the activity of this key metabolic enzyme.

Table 1: In Vitro Inhibitory Activity of this compound against PTP1B

| Compound | Target Enzyme | IC50 Value |

|---|

Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) Chymotrypsin-like Protease Inhibition

The Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) relies on viral proteases, specifically the chymotrypsin-like protease (3CLpro) and the papain-like protease (PLpro), for its replication cycle. researchgate.netmdpi.com These enzymes are crucial for processing viral polyproteins into functional proteins, making them attractive targets for antiviral therapies. mdpi.combiomedpharmajournal.org

Studies investigating natural chalcones have identified this compound as a notable inhibitor of SARS-CoV cysteine proteases. researchgate.netmdpi.com Research indicates that this compound exhibits a dual inhibitory mechanism; it acts as a competitive inhibitor for the 3CLpro enzyme and as a non-competitive inhibitor for the PLpro enzyme. mdpi.com This suggests that this compound interferes with the virus's ability to process its essential proteins, a critical step for viral replication. researchgate.netmdpi.com

Table 2: In Vitro Inhibitory Profile of this compound against SARS-CoV Proteases

| Compound | Target Enzymes | Mechanism of Inhibition |

|---|---|---|

| This compound | 3-chymotrypsin-like protease (3CLpro) | Competitive mdpi.com |

Monoamine Oxidase (MAO) Inhibition (MAO-A and MAO-B)

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the degradation of monoamine neurotransmitters and have been targets for antidepressant therapies. nih.govbiomolther.org In vitro studies have shown that this compound, a prenylated chalcone isolated from Angelica keiskei, exhibits inhibitory activity against both MAO isoforms. nih.govnih.govbvsalud.org

The research determined that this compound is a nonselective MAO inhibitor, affecting both MAO-A and MAO-B. nih.govnih.gov The IC50 values were calculated to be 43.4 μM for MAO-A and 43.9 μM for MAO-B. nih.govbiomolther.orgnih.govbvsalud.org These values are comparable to those of iproniazid, a nonselective MAO inhibitor used as a positive control in the same study, which had IC50 values of 37 μM for MAO-A and 42.5 μM for MAO-B. nih.govbiomolther.orgnih.govbvsalud.org

Table 3: In Vitro Inhibitory Activity of this compound against MAO-A and MAO-B

| Compound | Target Enzyme | IC50 Value (μM) |

|---|---|---|

| This compound | MAO-A | 43.4 nih.govbiomolther.orgnih.gov |

| MAO-B | 43.9 nih.govbiomolther.orgnih.gov | |

| Iproniazid (Control) | MAO-A | 37.0 nih.govbiomolther.orgbvsalud.org |

Dopamine Beta-Hydroxylase (DBH) Inhibition

Dopamine beta-hydroxylase (DBH) is a copper-containing enzyme that catalyzes the conversion of dopamine to norepinephrine. scbt.comwikipedia.org As a key enzyme in catecholamine biosynthesis, its inhibition can modulate neurotransmitter levels. researchgate.net

This compound has been identified as a potent inhibitor of DBH. nih.govnih.govbvsalud.org In an activity-guided fractionation study of extracts from Angelica keiskei, this compound was isolated as one of the major active principles responsible for DBH inhibition. nih.gov The study calculated the IC50 value for the inhibition of DBH by this compound to be 0.52 μM. nih.govnih.govbvsalud.org Another source reported a significantly different IC50 value of 516 μM, describing the inhibition as very weak; however, the former value is more frequently cited in the available literature. nih.govnih.govbvsalud.orgresearchgate.net

Table 4: In Vitro Inhibitory Activity of this compound against DBH

| Compound | Target Enzyme | IC50 Value (μM) |

|---|

Table 5: Mentioned Chemical Compounds

| Compound Name |

|---|

| 4-hydroxyderricin |

| Cynaroside |

| Deprenyl |

| Dopamine |

| Iproniazid |

| Norepinephrine |

| Xanthoangelol |

| Xanthoangelol B |

| This compound |

| Xanthoangelol E |

| Xanthoangelol F |

Preclinical Pharmacological Research: in Vivo Models

Efficacy Studies in Animal Models of Disease

While direct in vivo studies in murine models for inflammation are not extensively detailed, research on cellular models highly relevant to vascular disorders has elucidated the potential of Xanthoangelol (B1683599) D. In cultured porcine aortic endothelial cells, a key model for studying vascular function and inflammation, Xanthoangelol D has been shown to markedly suppress the activation of nuclear factor-kappa B (NF-κB). researchgate.netnih.gov This transcription factor is crucial in regulating the expression of various genes involved in inflammatory responses, including cytokines and adhesion molecules within vascular endothelial cells. nih.gov

The compound's inhibitory effect on the NF-κB inflammatory signaling pathway suggests its utility in addressing vascular and inflammatory diseases, as many of these conditions are closely linked to inflammatory processes. researchgate.net Specifically, this compound was found to inhibit both basal and tumor necrosis factor-alpha (TNF-α)-induced NF-κB activation. nih.gov This action points to a targeted mechanism in mitigating inflammatory cascades within the vasculature.

| Model System | Key Findings | Relevance |

|---|---|---|

| Cultured Porcine Aortic Endothelial Cells (PAECs) | Suppressed basal and TNF-α-induced NF-κB activation. Attenuated expression of endothelin-1 (B181129) (ET-1) mRNA. | Demonstrates potential to inhibit key inflammatory pathways and vasoconstrictor production in vascular endothelial cells. |

The efficacy of chalcones from Angelica keiskei, including Xanthoangelol, has been evaluated in murine models of cancer. In studies using Lewis lung carcinoma (LLC)-bearing mice, Xanthoangelol was identified as an active compound that inhibits tumor growth. nih.govdyna-nutrition.com Beyond its effect on the primary tumor, Xanthoangelol also demonstrated the ability to suppress metastasis to the lung following the surgical removal of the primary tumors. nih.gov

The anti-tumor activities of Xanthoangelol are linked to its inhibitory effects on DNA synthesis in LLC cells and the inhibition of tumor-induced neovascularization. dyna-nutrition.com In the context of melanoma, while in vivo studies are less defined, related chalcones have shown inhibitory effects against melanin formation in B16 melanoma cells in vitro. nih.gov

| Animal Model | Compound | Observed Efficacy |

|---|---|---|

| Lewis Lung Carcinoma (LLC)-Bearing Mice | Xanthoangelol | Inhibited primary tumor growth and suppressed lung metastasis. |

Xanthoangelol has been investigated in rodent models of metabolic dysfunction, particularly those exhibiting hyperglycemia. In KK-Ay mice, a genetic model that develops insulin-resistant diabetes and hyperglycemia with age, dietary administration of Xanthoangelol ameliorated the elevation of blood glucose levels. dyna-nutrition.comthieme-connect.com This suggests a preventative effect on the progression of diabetes in this model. dyna-nutrition.com

Further studies using an oral glucose tolerance test in mice showed that an extract enriched with chalcones, including Xanthoangelol, suppressed acute hyperglycemia. researchgate.net These findings point towards the compound's potential to modulate glucose homeostasis in conditions of metabolic stress.

| Animal Model | Compound | Key Findings |

|---|---|---|

| KK-Ay Mice (Genetic Hyperglycemia Model) | Xanthoangelol | Ameliorated the age-associated elevation of blood glucose levels. |

| Mice (Oral Glucose Tolerance Test) | Chalcone-Enriched Ashitaba Extract | Suppressed acute hyperglycemia. |

In a murine model of Alzheimer's disease-like cognitive deficits, Xanthoangelol has demonstrated significant neuroprotective effects. nih.gov The scopolamine-induced amnesia model in mice was used to investigate the compound's impact on memory impairment and associated neurodegeneration. nih.govresearchgate.net Treatment with Xanthoangelol was found to dose-dependently reduce the symptoms of Alzheimer's disease as evaluated through behavioral analyses. nih.gov Histological analysis also revealed a significant reduction in amyloid plaques. nih.govresearchgate.net The findings indicate that Xanthoangelol can ameliorate symptoms by attenuating the neuroinflammation and neurodegeneration induced by scopolamine. nih.gov

Pharmacodynamic and Mechanistic Biomarker Analysis in Preclinical Models

The efficacy of this compound and related chalcones in preclinical models is supported by the modulation of specific cellular and molecular biomarkers, providing insight into their mechanisms of action.

Inflammation and Vascular Disorders : In the context of vascular inflammation, this compound was found to selectively suppress the phosphorylation of IκBα, an inhibitory protein bound to NF-κB, rather than the degradation of the phosphorylated protein. nih.gov This action prevents NF-κB from translocating to the nucleus and activating pro-inflammatory genes. Consequently, this compound significantly attenuated the expression of prepro endothelin-1 (ET-1) mRNA, a potent vasoconstrictor peptide involved in vascular disease. researchgate.netnih.gov

Cancer and Metastasis : The anti-cancer effects of Xanthoangelol in the LLC model are associated with the inhibition of neovascularization. dyna-nutrition.com Mechanistic studies suggest this occurs through the inhibition of vascular endothelial growth factor (VEGF) binding to its receptors on endothelial cells. dyna-nutrition.com

Metabolic Dysfunction : In skeletal muscle cells, Xanthoangelol was shown to stimulate glucose uptake by inducing the translocation of glucose transporter 4 (GLUT4) to the plasma membrane. researchgate.net

Neurodegenerative Conditions : In the scopolamine-induced amnesia model, Xanthoangelol exerted its effects through multiple pathways. It significantly improved the Keap-1/Nrf-2 signaling pathway, which is critical for antioxidant defense. nih.gov This was evidenced by an improvement in antioxidant enzymes such as glutathione (GSH), glutathione S-transferase (GST), superoxide (B77818) dismutase (SOD), and catalase. nih.gov Furthermore, Xanthoangelol attenuated neuroinflammation by inhibiting the levels of interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). nih.govresearchgate.net It also modulated the apoptotic pathway by affecting Bax/Bcl-2 signaling and decreased the expression of the transient receptor potential vanilloid 1 (TRPV-1) channel. nih.gov

| Disease Model Area | Biomarker | Effect |

|---|---|---|

| Inflammation/Vascular | NF-κB Activation | Inhibited |

| Phosphorylation of IκBα | Suppressed | |

| prepro ET-1 mRNA | Attenuated | |

| Cancer/Metastasis | VEGF Binding | Inhibited |

| Metabolic Dysfunction | GLUT4 Translocation | Induced |

| Neurodegeneration | Keap-1/Nrf-2 Signaling | Improved |

| IL-1β, TNF-α | Inhibited | |

| Bax/Bcl-2 Pathway | Attenuated | |

| Antioxidant Enzymes (GSH, GST, SOD, Catalase) | Increased | |

| TRPV-1 Expression | Decreased |

Histopathological and Immunohistochemical Assessments

In vivo studies utilizing animal models have provided significant insights into the tissue-level effects of this compound. Immunohistochemical analyses, in particular, have elucidated the compound's impact on key protein expression pathways involved in inflammation, oxidative stress, and apoptosis.

One area of focus has been on nephroprotective effects. In animal models of cisplatin-induced kidney injury, treatment with compounds from Angelica keiskei, including xanthoangelol, has been shown to suppress the expression of nuclear factor-kappa B (NF-κB) p65 and cyclooxygenase-2 (COX-2), both of which are key mediators of inflammation. researchgate.net

Furthermore, immunohistochemical analysis has demonstrated that xanthoangelol can significantly modulate pathways related to oxidative stress. researchgate.net It has been observed to improve the Keap-1/Nrf-2 signaling pathway, a critical regulator of cellular antioxidant responses. researchgate.net This enhancement leads to a reduction in oxidative stress markers and an improvement in the levels of antioxidant enzymes such as glutathione (GSH), glutathione S-transferase (GST), superoxide dismutase (SOD), and catalase. researchgate.net Additionally, xanthoangelol has been found to attenuate the apoptotic pathway by influencing the Bax/Bcl-2 protein ratio. researchgate.net

Table 1: Summary of Immunohistochemical Findings for Xanthoangelol in In Vivo Models

| Target Pathway | Key Proteins/Markers Assessed | Observed Effect of Xanthoangelol | Associated Pathological Condition |

| Inflammation | NF-κB p65, COX-2 | Suppression of expression | Cisplatin-Induced Nephrotoxicity |

| Oxidative Stress | Keap-1/Nrf-2 Signaling | Improvement/Upregulation | Oxidative Tissue Damage |

| GSH, GST, SOD, Catalase | Improved Levels/Activity | Oxidative Tissue Damage | |

| Apoptosis | Bax/Bcl-2 Ratio | Attenuation of Apoptotic Pathway | Cellular Damage Models |

Behavioral Analysis in Neuropharmacology Studies

The neuropharmacological effects of Xanthoangelol have been investigated in animal models, particularly in the context of cognitive function and memory. Behavioral analyses have shown that xanthoangelol can mitigate memory impairment induced by scopolamine, a substance commonly used to create an experimental model of amnesia. researchgate.net

The mechanisms underlying these behavioral outcomes are linked to the compound's molecular actions within the brain. Research indicates that xanthoangelol decreases the expression of the transient receptor potential vanilloid 1 (TRPV-1). researchgate.net TRPV-1 is a nonselective cation channel that plays a role in synaptic plasticity and memory processes. researchgate.net By modulating its expression, xanthoangelol may influence neuronal signaling pathways crucial for learning and memory, thereby leading to the observed improvements in behavioral tests. researchgate.net

Table 2: Overview of Behavioral and Molecular Findings in Neuropharmacology

| In Vivo Model | Behavioral Test/Paradigm | Observed Behavioral Outcome | Associated Molecular Target | Molecular Effect |

| Scopolamine-Induced Amnesia | Not specified in results | Significant attenuation of memory impairment | Transient Receptor Potential Vanilloid 1 (TRPV-1) | Decreased Expression |

Structure Activity Relationship Sar Investigations

Correlating Specific Structural Motifs with Biological Potency

The biological activity of Xanthoangelol (B1683599) D is intrinsically linked to its unique structural features, primarily the geranylated chalcone (B49325) scaffold. The presence of the geranyl group, a type of prenyl group, is a critical determinant of its bioactivity. This lipophilic side chain is crucial for the compound's interaction with cellular membranes, a key aspect of its antibacterial mechanism. nih.govmdpi.com Specifically, the geranyl chain facilitates the insertion of the molecule into the hydrophobic core of the lipid bilayer of bacterial cell membranes. mdpi.com

Impact of Prenylation and Chalcone Backbone Modifications

Modifications to both the prenyl group and the chalcone backbone have profound effects on the biological activity of Xanthoangelol D. The length and nature of the prenyl chain are directly correlated with its potency. The geranyl chain in this compound provides the necessary hydrophobicity for its membrane-disrupting activities. mdpi.com However, this hydrophobicity also contributes to some of its drawbacks, such as poor water solubility and susceptibility to metabolic processes. mdpi.com

Rational Derivatization for Activity Optimization

The insights gained from SAR studies have paved the way for the rational design and synthesis of this compound derivatives with improved biological activity and better pharmacological properties. A significant focus of this derivatization has been to enhance its antibacterial efficacy, particularly against multidrug-resistant bacteria. nih.gov One successful strategy has been to mimic the structure and function of antimicrobial peptides (AMPs) by creating amphiphilic derivatives of this compound. nih.govmdpi.com

This approach involves introducing cationic groups to the molecule to enhance its electrostatic interaction with the negatively charged bacterial cell surface, while maintaining a significant hydrophobic component to facilitate membrane penetration. mdpi.com For instance, a series of amphiphilic this compound-derived compounds were synthesized, and their antibacterial activity was evaluated. nih.gov The results demonstrated that the addition of cationic moieties and the incorporation of two lipophilic chains led to a significant improvement in antibacterial potency against Gram-positive strains, with some derivatives exhibiting minimum inhibitory concentrations (MICs) comparable to the antibiotic vancomycin. nih.govnih.gov

Below is a data table summarizing the antibacterial activity of this compound and some of its rationally designed derivatives against various bacterial strains.

| Compound | Modification | S. aureus ATCC 29213 MIC (µg/mL) | S. aureus ATCC 43300 (MRSA) MIC (µg/mL) | S. epidermidis ATCC 12228 MIC (µg/mL) |

| This compound | Parent Compound | >64 | >64 | >64 |

| Compound 5g | Introduction of a cationic group | 8 | 8 | 4 |

| Compound 5h | Introduction of a different cationic group | 8 | 8 | 4 |

| Compound 9h | Incorporation of two lipophilic chains and a cationic group | 1 | 0.5 | 1 |

Data sourced from a study on the development of Xanthoangelol-derived compounds. nih.gov

These findings underscore the power of rational derivatization in optimizing the therapeutic potential of natural products like this compound. By understanding the intricate relationship between its structure and biological activity, scientists can engineer novel compounds with enhanced efficacy and improved drug-like properties.

Exploration of Xanthoangelol D Derivatives and Analogs

Identification and Characterization of Naturally Occurring Xanthoangelol (B1683599) Analogs (e.g., B, E, F, G)

Xanthoangelol D belongs to a family of related chalcones found in nature, particularly in the roots of the plant Angelica keiskei frontiersin.org. Alongside this compound, several other analogs have been isolated and identified from this source, including Xanthoangelol, Xanthoangelol B, E, and F frontiersin.orgresearchgate.net.

Characterization of these naturally occurring analogs often involves comparing their biological effects. For instance, a study evaluated the effects of Xanthoangelol, this compound, E, and F on the activation of nuclear factor-kappa B (NF-κB), a key regulator in inflammatory processes. The results of this comparative analysis showed that this compound was a potent suppressor of NF-κB activation, while Xanthoangelol, Xanthoangelol E, and F did not exhibit the same marked effect frontiersin.orgresearchgate.net. This differentiation in activity underscores the importance of specific structural features for biological function.

Xanthoangelol B, another key analog, has been identified as a promising inhibitor of virulence factor production in Staphylococcus aureus. nih.goviu.edusoton.ac.uk Its structure consists of a chalcone (B49325) and an isoprene (B109036) moiety. nih.gov Due to its potential as an antivirulence agent, its total synthesis has been undertaken to enable further study and to analyze the biological activity of its fragments, helping to establish structure-activity relationships. nih.goviu.edu

Design and Synthesis of Novel this compound-Derived Compounds

Inspired by the biological activities of the natural xanthoangelol scaffold, researchers have designed and synthesized novel derivatives to address certain limitations, such as poor water solubility and a narrow spectrum of activity. nih.gov A prominent strategy has been to create amphiphilic compounds that mimic the structure and function of antimicrobial peptides (AMPs). nih.govresearchgate.net This approach involves balancing cationic (hydrophilic) and hydrophobic components to enhance interaction with and disruption of bacterial cell membranes. nih.gov

The design rationale for these novel compounds includes:

Improving solubility and metabolic stability : The hydrophobic nature of the original xanthoangelol scaffold contributes to poor water solubility, and its phenolic hydroxyl groups are susceptible to metabolism. nih.gov Synthetic modifications aim to mitigate these issues.

Expanding the antibacterial spectrum : By creating amphiphilic structures, the goal is to enhance activity against a broader range of bacteria. nih.gov

Optimizing hydrophobicity and charge : The design process carefully adjusts the ratio of cationic charge to hydrophobicity to maximize antimicrobial potency while minimizing toxicity to human cells. nih.gov

The synthesis of these derivatives often involves multi-step chemical processes. For example, one synthetic route involves the cyclization of the xanthoangelol structure to create a pyranochromene scaffold. nih.gov This intermediate is then subjected to further reactions, such as alkylation and amination, to introduce different cationic groups and additional lipophilic chains, resulting in a series of novel amphipathic molecules. nih.gov

Comparative Biological Profiling of Derivatives

A critical step in developing new compounds is the comparative analysis of their biological activities against the parent compound and other analogs.

Naturally Occurring Analogs: As noted, the biological profiling of natural analogs revealed significant differences in their activities. This compound was uniquely effective among the tested analogs (Xanthoangelol, E, and F) at inhibiting NF-κB activation, suggesting its potential utility in addressing conditions involving this signaling pathway. frontiersin.orgresearchgate.net

| Compound | Source | Notable Comparative Biological Activity |

|---|---|---|

| This compound | Angelica keiskei | Markedly suppressed basal and TNF-α-induced NF-κB activation. frontiersin.orgresearchgate.net |

| Xanthoangelol | Angelica keiskei | Did not markedly suppress NF-κB activation. frontiersin.org |

| Xanthoangelol E | Angelica keiskei | Did not markedly suppress NF-κB activation. frontiersin.org |

| Xanthoangelol F | Angelica keiskei | Did not markedly suppress NF-κB activation. frontiersin.org |

| Xanthoangelol B | Angelica keiskei | Inhibits the SaeRS two-component system of S. aureus. nih.goviu.edu |

Synthetically Derived Compounds: Synthetic derivatives have been systematically evaluated to establish structure-activity relationships. In one study, two series of amphiphilic xanthoangelol-derived compounds were synthesized and tested for antimicrobial activity. nih.gov

Series 5 compounds , which contained a single unsaturated lipid chain, displayed only moderate antibacterial activity. nih.gov

Series 9 compounds , which were designed with two lipophilic chains to increase hydrophobicity, showed a significant improvement in antimicrobial properties against multiple Gram-positive bacteria. nih.gov

Within Series 9, compound 9h emerged as a particularly promising candidate. It displayed excellent antimicrobial activity, comparable to the antibiotic vancomycin, along with low hemolytic toxicity, indicating good selectivity for bacterial membranes over host cells. nih.govmdpi.com Further profiling of compound 9h revealed rapid bactericidal effects and a low propensity for inducing resistance. mdpi.com Mechanistic studies confirmed that it acts by targeting and disrupting the integrity of the bacterial cell membrane. nih.govmdpi.com

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| S. aureus ATCC 29213 | 1 |

| S. aureus ATCC 43300 (MRSA) | 2 |

| S. epidermidis ATCC 12228 | 1 |

| E. faecalis ATCC 29212 | 0.5 |

| B. subtilis ATCC 6633 | 0.5 |

This comparative approach, testing both natural analogs and rationally designed synthetic derivatives, is crucial for identifying the key structural motifs responsible for biological activity and for developing new therapeutic leads based on the this compound scaffold.

Computational Chemistry and in Silico Approaches

Molecular Docking for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netjabonline.in It is widely used to forecast the binding mode and affinity of a small molecule ligand, such as Xanthoangelol (B1683599) D, to the active site of a target protein. researchgate.netresearchgate.net By calculating the binding energy, researchers can rank potential inhibitors and understand the molecular interactions that stabilize the ligand-protein complex. jabonline.in

In one study, molecular docking was employed to investigate the interaction between 24 phytocompounds from Carica papaya and the sickle cell protein (PDB ID: 2HBS), a key target in sickle cell disease research. researchgate.netjabonline.in Among the screened compounds, Xanthoangelol D demonstrated the highest inhibitory activity, exhibiting the most favorable binding energy. jabonline.in The analysis revealed that this compound forms both hydrogen bonds and hydrophobic interactions with the amino acid residues in the binding site of the 2HBS protein. jabonline.in

Another in silico investigation assessed the inhibitory potential of various medicinal plant compounds against the main protease (Mpro) of SARS-CoV-2. This compound was docked into the active site of the viral enzyme, and its binding affinity was calculated to predict its potential as an inhibitor.

The results from these molecular docking studies are summarized in the table below, detailing the target protein, the calculated binding energy, and the specific amino acid residues involved in the interaction.

| Target Protein | PDB ID | Software/Method | Binding Energy (kcal/mol) | Interacting Amino Acid Residues |

|---|---|---|---|---|

| Sickle Cell Protein | 2HBS | ArgusLab 4.0.1 | -10.60 | Not specified |

| SARS-CoV-2 Main Protease (Mpro) | 7BQY | AutoDock 4.2 | -7.66 | Phe342, Val367, Asn440, Glu166, Gln192 |

Virtual Screening for Molecular Target Identification

Virtual screening is a computational methodology used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. permmedjournal.ru This process can be based on the structure of the target (structure-based virtual screening) or on the structure of known active ligands (ligand-based virtual screening). researchgate.net It significantly reduces the cost and time associated with experimental screening. jabonline.in

A notable application related to this compound involved a study that screened 24 phytocompounds from Carica papaya to identify potential inhibitors of the sickle cell protein. jabonline.in This focused screening of a natural product library led to the identification of this compound as the most potent inhibitor among the tested compounds, showcasing the utility of virtual screening in pinpointing active molecules from natural sources. researchgate.netjabonline.in

Furthermore, virtual screening approaches are often employed to explore the potential of a class of compounds against various targets. For instance, pharmacophore models built from chalcone (B49325) derivatives, the class to which this compound belongs, can be used to screen vast compound databases for new potential inhibitors of specific enzymes, such as α-glucosidase. permmedjournal.ru While a specific study using a pharmacophore model based on Ashitaba isolates did not identify this compound as the top hit, it demonstrates the methodology by which its derivatives could be evaluated for various therapeutic targets. permmedjournal.ru These methods are essential for identifying molecular targets for natural compounds and prioritizing them for further experimental validation. biorxiv.org

Molecular Dynamics Simulations for Binding Conformation Analysis

Molecular dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. nih.gov In the context of drug discovery, MD simulations provide detailed insights into the stability of a ligand-protein complex, the conformational changes that occur upon binding, and the precise nature of the interactions. nih.govplos.org This technique complements molecular docking by validating the predicted binding poses and providing a dynamic view of the interaction, which a static dock cannot offer. plos.org

Following a molecular docking study, MD simulations can be performed on the predicted ligand-protein complex. For a compound like this compound docked into a target protein such as 2HBS, an MD simulation would be the logical next step to assess the stability of the predicted binding pose. jabonline.inplos.org The simulation would track the atomic coordinates of the complex over a set period, typically nanoseconds to microseconds, within a simulated physiological environment. ajchem-a.com

Key analyses performed during MD simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein backbone and the ligand's position in the binding site. A stable RMSD value over time suggests a stable binding conformation. nih.gov

Root Mean Square Fluctuation (RMSF): To identify which parts of the protein are flexible or rigid during the simulation, which can indicate regions affected by ligand binding.